molecular formula C14H11KO6S B10853120 potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate

potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate

Cat. No.: B10853120
M. Wt: 346.40 g/mol
InChI Key: DBEZAQWZIMHBRG-TYYBGVCCSA-M
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Description

Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate is a complex organic compound with a unique structure that includes both phenolic and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate typically involves the reaction of 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol with potassium hydroxide and a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the phenolic hydroxyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically isolated through crystallization or precipitation methods .

Chemical Reactions Analysis

Types of Reactions

Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonate group enhances solubility and reactivity. These interactions can influence enzyme activity, cellular signaling pathways, and redox processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate is unique due to its combination of phenolic and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions .

Properties

Molecular Formula

C14H11KO6S

Molecular Weight

346.40 g/mol

IUPAC Name

potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate

InChI

InChI=1S/C14H12O6S.K/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;

InChI Key

DBEZAQWZIMHBRG-TYYBGVCCSA-M

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)[O-])O)OS(=O)(=O)O.[K+]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)[O-])O)OS(=O)(=O)O.[K+]

Origin of Product

United States

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